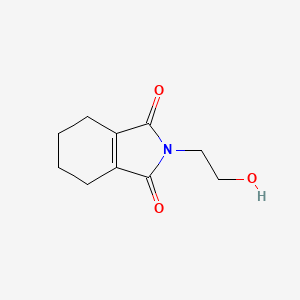
2-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound with a unique structure that includes both hydroxyethyl and isoindole functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with hydroxyethylating agents. One common method is the reaction of isoindole with ethylene oxide under controlled conditions to introduce the hydroxyethyl group. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The compound can be reduced to form a dihydro derivative, where the double bonds in the isoindole ring are hydrogenated.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in aprotic solvents.
Major Products Formed
Oxidation: Ketone derivatives
Reduction: Dihydro derivatives
Substitution: Various substituted isoindole derivatives
Scientific Research Applications
2-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The isoindole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate: A compound with similar hydroxyethyl functionality but different structural features.
N,N,N’,N’-Tetrakis-(2-hydroxyethyl)ethylenediamine: A compound with multiple hydroxyethyl groups and a different core structure.
5-(2-Hydroxyethyl)-2,2-dimethyl-2H-furo[3,4-h]chromen-7(9H)-one: A compound with a hydroxyethyl group and a furochromenone core.
Uniqueness
2-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its combination of hydroxyethyl and isoindole functionalities, which confer distinct chemical and biological properties
Properties
CAS No. |
77967-47-6 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C10H13NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h12H,1-6H2 |
InChI Key |
RJZLGFKMSYCZDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


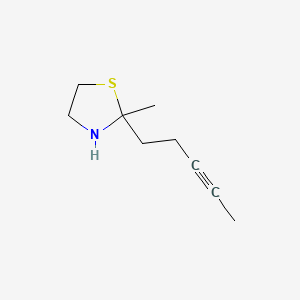

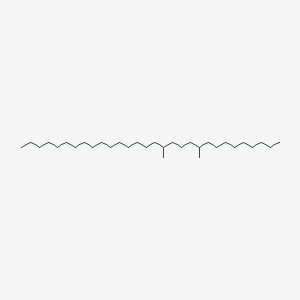

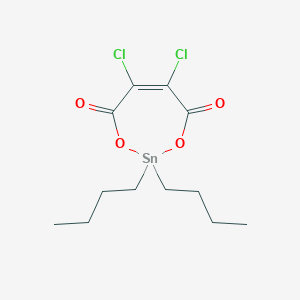
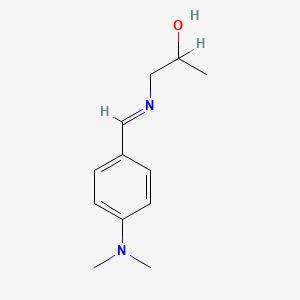
![2-[(Diphenylphosphanyl)methyl]phenol](/img/structure/B14441128.png)
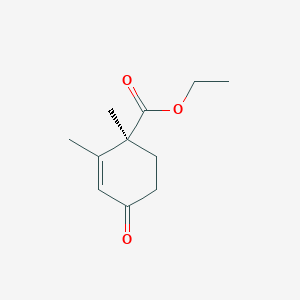
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol](/img/structure/B14441142.png)
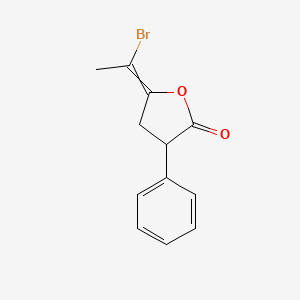
![(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol](/img/structure/B14441147.png)
![N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine](/img/structure/B14441153.png)
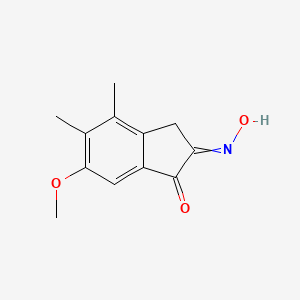
![1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14441166.png)
